molecular formula C11H9NO B1394840 1-(Isoquinolin-8-YL)ethanone CAS No. 1053655-98-3

1-(Isoquinolin-8-YL)ethanone

Cat. No. B1394840
M. Wt: 171.19 g/mol
InChI Key: FUYYTGDVYCCNEE-UHFFFAOYSA-N
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Description

“1-(Isoquinolin-8-YL)ethanone” is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.19 g/mol. The IUPAC name for this compound is 1-(8-isoquinolinyl)ethanone .


Molecular Structure Analysis

The InChI code for “1-(Isoquinolin-8-YL)ethanone” is 1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(Isoquinolin-8-YL)ethanone” is a compound that can exist in various physical forms, including liquid, solid, semi-solid, or lump . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Facile Synthesis of Novel Derivatives

  • An efficient synthesis of 1,4-benzoxazepin-2-one derivatives using isoquinoline has been achieved. This method offers high yields under mild conditions without the need for a catalyst (Khaleghi et al., 2011).

Synthesis in Organic Chemistry

  • Synthesis of 3-Substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones via photostimulated reactions, involving aromatic and aliphatic ketones including 1-(benzo[d][1,3]dioxol-5-yl)ethanone and 1-(2-naphthyl) methyl ketones (Guastavino et al., 2006).

Non-Cyanide Synthesis Methods

  • A non-cyanide method for synthesizing 3-cyanoisoquinolines is demonstrated, using a one-pot reaction of 1-phenyl-2-[6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-yl]ethanone with 1,2-dehydrobenzene (Kopchuk et al., 2017).

Crystal Structure and DFT Computations

  • Research on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone has contributed to structural and vibrational spectroscopic studies, enhancing understanding of vibrational spectra, atomic charges, and thermodynamic properties (Murugavel et al., 2016).

Synthesis of 1,3-Benzoxazines

  • A method for synthesizing 1,3-benzoxazine derivatives involving isoquinoline and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water, showcasing an efficient three-component reaction (Rostami-Charati, 2013).

Antifungal Activity of Metal Complexes

  • Metal complexes of ligand 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1- yl)ethanone (APEHQ) exhibit significant antifungal activity. This showcases the biomedical applications of these compounds (Raj & Patel, 2015).

Divergent Synthesis of Isoquinolin and Isoindolin Derivatives

  • A study achieved the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides via a novel reaction sequence, indicating potential in exploring chemistry space on a receptor (Li et al., 2022).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin and eyes, and using personal protective equipment .

Future Directions

Isoquinolones, including “1-(Isoquinolin-8-YL)ethanone”, have versatile biological and physiological activities, and their synthetic methods have been greatly developed recently . This suggests potential future research directions in further developing synthetic methods and exploring the biological and physiological activities of these compounds .

properties

IUPAC Name

1-isoquinolin-8-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYYTGDVYCCNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoquinolin-8-YL)ethanone

Synthesis routes and methods

Procedure details

A solution of N-methoxy-N-methylisoquinoline-8-carboxamide (1.04 g, 4.81 mmol) in THF (40.1 ml) at 0° C. was treated with methylmagnesium bromide (11.22 ml, 33.7 mmol) in THF. Reaction was stirred at 0° C. for 1 hours before quenching with a saturated ammonium chloride solution (5 mL). After reaching RT, solution extracted with EtOAc (3×75 mL). Combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated. Purified by normal phase chromatography (0-50% EtOAc in hexane) to yield 1-(isoquinolin-8-yl)ethanone as an oil.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
11.22 mL
Type
reactant
Reaction Step One
Name
Quantity
40.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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